molecular formula C9H14O4 B13031328 (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

Katalognummer: B13031328
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: YLXNLHFGLNCGEK-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a furan ring with a carboxylate group and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate typically involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified platinum/alumina catalysts . This method ensures the production of the desired enantiomer with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using similar catalytic systems. The reaction conditions are optimized to achieve high efficiency and purity, making the compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceutical Development: The compound is used in the development of potential drug candidates.

    Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate is unique due to its tert-butyl ester group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

tert-butyl (2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI-Schlüssel

YLXNLHFGLNCGEK-LURJTMIESA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1

Kanonische SMILES

CC(C)(C)OC(=O)C1CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.